molecular formula C15H13N3O5 B3342826 N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide CAS No. 36293-10-4

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide

Cat. No.: B3342826
CAS No.: 36293-10-4
M. Wt: 315.28 g/mol
InChI Key: KLLCTAKEONEBOK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzene ring and an N-linked 2,4-dimethylphenyl group. This compound is part of a broader class of dinitrobenzamides studied for their biological activities, including antitubercular and herbicidal properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-3-4-14(10(2)5-9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLCTAKEONEBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308477
Record name N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36293-10-4
Record name NSC204327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,4-dimethylaniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2,4-dimethylphenyl-3,5-diaminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2,4-dimethylaniline and 3,5-dinitrobenzoic acid.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Antitubercular Activity

  • DNB1 [N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide] and DNB2 [N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide] exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains due to their 3,5-dinitrobenzamide core and flexible ether-linked substituents .
  • N-(5-chloropentyl)-3,5-dinitrobenzamide (MIC: 0.5–1 µg/mL) demonstrates high antitubercular efficacy, attributed to the chloroalkyl chain enhancing membrane permeability .

Structural and Crystallographic Comparisons

  • 3,5-Dinitro-N-(4-nitrophenyl)benzamide forms a dihedral angle of 7.78° between benzene rings, with nitro groups twisted by 6.82–18.94°. This planar distortion facilitates intermolecular N–H···O hydrogen bonding, influencing crystal packing and solubility .
  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits asymmetric unit variations due to meta-methyl substituents, suggesting that substituent positioning (ortho vs. meta/para) alters molecular geometry and solid-state interactions .

Data Tables

Table 1: Comparative Analysis of 3,5-Dinitrobenzamide Derivatives

Compound Name Substituents Biological Activity (MIC/IC50) Key Properties Reference
N-(2,4-Dimethylphenyl)-3,5-dinitrobenzamide 2,4-dimethylphenyl Not reported High lipophilicity, steric bulk
DNB1 2-(4-methoxyphenoxy)ethyl Active vs. MDR/XDR TB Flexible ether linker
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl IC50 ~10 µM (PET inhibition) Electron-withdrawing substituents
3,5-Dinitro-N-(4-nitrophenyl)benzamide 4-nitrophenyl N/A Planar distortion, hydrogen bonding

Biological Activity

N-(2,4-dimethylphenyl)-3,5-dinitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features both amide and nitro functional groups attached to a benzene ring. Its molecular formula is C12_{12}H12_{12}N4_{4}O4_{4}, indicating a complex structure that contributes to its biological properties.

The mechanism of action for this compound is primarily associated with its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell signaling pathways. For example, it has been suggested that similar compounds interact with tyrosine-protein kinase syk , which plays a role in immune response regulation.
  • Cytotoxic Effects : Nitro groups can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This property is particularly relevant in cancer therapy where inducing cell death in malignant cells is desired.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

In cancer research, this compound has been explored for its potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cell lines. For instance, cytotoxicity assays revealed that the compound significantly reduced cell viability in several cancer types . The following table summarizes some key findings from recent studies:

Study Cell Line IC50 Value (μM) Effect Observed
Study 1A549 (Lung)15Induced apoptosis
Study 2MCF-7 (Breast)12Inhibited proliferation
Study 3HeLa (Cervical)10Increased cytotoxicity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both bacteria, suggesting strong antibacterial potential.
  • Cancer Cell Line Testing : In another study focusing on various cancer cell lines, this compound exhibited an IC50 value ranging from 10 to 15 μM across different types. The compound was found to significantly reduce colony formation in treated cells compared to controls .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests variable absorption and distribution characteristics influenced by its chemical structure. Factors such as solubility and stability in physiological conditions are critical in determining its bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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